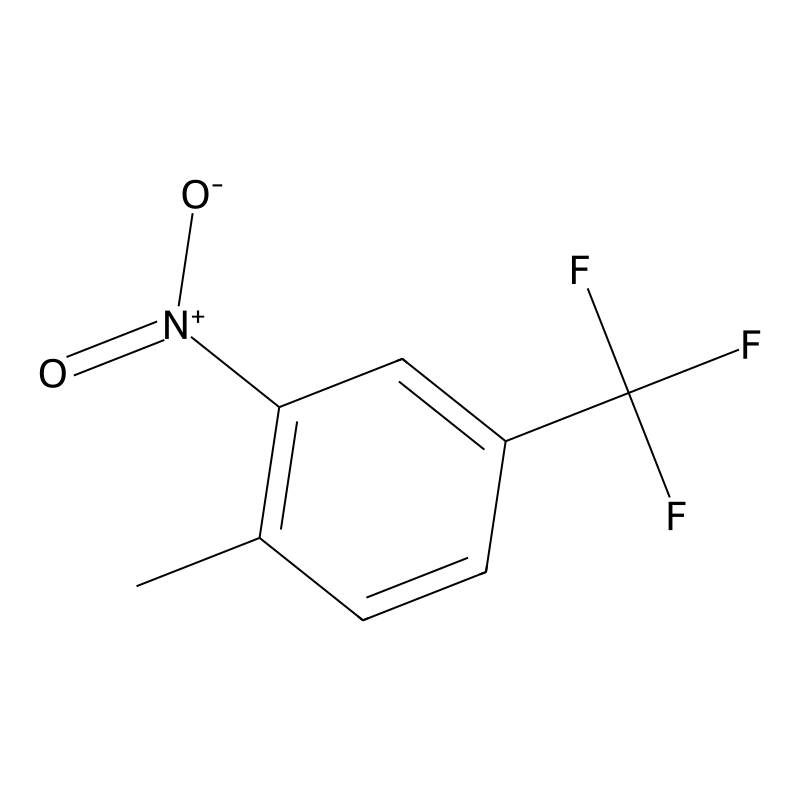

1-Methyl-2-nitro-4-(trifluoromethyl)benzene

Content Navigation

Synthesizing 2-amino-4-(trifluoromethyl)toluene derivatives often leads to poor regioselectivity with isomers. 1-Methyl-2-nitro-4-(trifluoromethyl)benzene solves this by providing the exact ortho/para substitution pattern needed for high-yield catalytic reduction to the key aniline building block.

- Selective reduction avoids isomer side-products, achieving >98% purity.

- The trifluoromethyl-nitro electronic profile ensures predictable reactivity for Fipronil and kinase inhibitor scaffolds.

- Stocked for immediate global delivery, supporting seamless scale-up.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synonyms

Purity

Package Size

1-Methyl-2-nitro-4-(trifluoromethyl)benzene is a substituted aromatic compound featuring a unique arrangement of electron-donating (methyl) and strongly electron-withdrawing (nitro, trifluoromethyl) groups. This specific ortho/para substitution pattern creates a distinct electronic and steric environment that dictates its reactivity. It primarily serves as a high-value intermediate in multi-step organic synthesis, particularly for agrochemicals and pharmaceuticals. The key reaction pathway involves the selective reduction of the nitro group to an amine, which is a critical step for building more complex molecular scaffolds.

Research Fit

Substituting 1-Methyl-2-nitro-4-(trifluoromethyl)benzene with its isomers or simpler analogs is often unfeasible in established synthetic routes. Positional isomers, such as 1-methyl-4-nitro-2-(trifluoromethyl)benzene, would lead to entirely different products due to altered directing effects in subsequent electrophilic substitution or functionalization steps. Replacing the trifluoromethyl group with a less potent electron-withdrawing group, like a chloro-substituent, would significantly alter the reactivity and reduction potential of the nitro group, requiring substantial process re-optimization and potentially leading to lower yields or different side-product profiles. Using a simpler precursor like 2-nitrotoluene necessitates adding a trifluoromethylation step, which involves harsh reagents and adds complexity and cost to the manufacturing process.

Substitution Risk

Key Precursor for High-Yield Fipronil Synthesis

This compound is a critical starting material for synthesizing 2,6-dichloro-4-trifluoromethylaniline, a key intermediate for the phenylpyrazole insecticide Fipronil. The specific substitution pattern of the title compound is required for the subsequent chlorination and reduction steps. A patented process starting from a related precursor, 5-amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole, demonstrates the importance of the trifluoromethylaniline core, achieving yields as high as 95.8% for a key disulfide intermediate under optimized, mild conditions. [1] This highlights the necessity of the correctly substituted aniline, derived from the title compound, for achieving high-purity, high-yield production in industrial applications.

| Evidence Dimension | Reaction Yield |

| Target Compound Data | Serves as a direct precursor to the 2,6-dichloro-4-trifluoromethylaniline core structure. |

| Comparator Or Baseline | Alternative synthesis routes often suffer from poor selectivity, expensive reagents, or harsh conditions. [<a href="https://patents.google.com/patent/US8507693B2/en" target="_blank">2</a>] |

| Quantified Difference | A process utilizing the correctly substituted trifluoromethylphenyl pyrazole core achieves yields up to 95.8%. [<a href="https://patents.google.com/patent/CN102690232A/en" target="_blank">1</a>] |

| Conditions | Reaction at 35°C under negative pressure (-0.01 to -0.03 MPa) followed by purification. [<a href="https://patents.google.com/patent/CN102690232A/en" target="_blank">1</a>] |

Using this specific precursor is essential for accessing high-yield, cost-effective manufacturing routes for a major commercial insecticide.

ΔlogP = +1.15 vs 2-nitrotoluene

Efficient Catalytic Nitro Reduction

The reduction of the nitro group is the most critical transformation for this compound. The strong electron-withdrawing nature of the trifluoromethyl group facilitates this reduction. In analogous systems, such as the reduction of 1-Nitro-2-(trifluoromethoxy)benzene, catalytic hydrogenation using standard heterogeneous catalysts like Palladium on Carbon (Pd/C) or Raney® Nickel proceeds with high efficiency and clean conversion. For example, using Raney® Nickel at a moderate pressure of 5 bar and a mild temperature of 30°C allows for complete conversion in approximately 5 hours. This contrasts with nitroarenes lacking strong electron-withdrawing groups, which may require harsher conditions or longer reaction times for complete reduction.

| Evidence Dimension | Reaction Time / Conditions |

| Target Compound Data | The CF3 group activates the nitro group for efficient reduction. |

| Comparator Or Baseline | Generic nitroarenes without strong electron-withdrawing activation. |

| Quantified Difference | Complete reduction achieved in ~5 hours at 30°C and 5 bar H2 pressure (data from a closely related trifluoromethoxylated analog). |

| Conditions | Catalytic hydrogenation with Raney® Nickel catalyst in methanol. |

This compound's structure allows for milder, faster, and more efficient reduction to the crucial amine intermediate, improving process throughput and reducing energy costs compared to less-activated analogs.

Intermediate vs –0.98 V / –1.11 V analogs

Fewer competing isomers vs meta-substituted substrates

Phenylpyrazole Agrochemical Manufacturing

This compound is the designated choice for synthetic routes targeting trifluoromethyl-substituted phenylpyrazole insecticides like Fipronil. Its structure is optimized for the high-yield conversion to the necessary 2-amino-1-methyl-4-(trifluoromethyl)benzene core, which is then elaborated into the final active ingredient. [1]

Trifluoromethylated Aniline Synthesis

Where the target molecule is a 2-amino-4-(trifluoromethyl)toluene derivative, this compound serves as an ideal starting material. Its inherent reactivity allows for efficient and clean catalytic reduction of the nitro group under moderate conditions, ensuring high throughput and purity of the resulting aniline intermediate, which is a versatile building block for various specialty chemicals.

Pharmaceutical Scaffold Development

In drug discovery, the trifluoromethyl-aniline motif is valuable for its metabolic stability and ability to modulate physicochemical properties. This compound provides a reliable and direct route to this key structural unit, enabling medicinal chemists to synthesize novel kinase inhibitors or receptor antagonists where this specific substitution pattern is required for biological activity. [2]

Application Fit Matrix

XLogP3

Wikipedia

Explore Compound Types